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molecular formula C8H6N2O2 B1288937 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 754214-42-1

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No. B1288937
M. Wt: 162.15 g/mol
InChI Key: SINFYKZXNIJIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652137B2

Procedure details

A solution of crude acid 10 in CH2Cl2 (5 mL) was treated with DDQ in small portions until TLC analysis revealed no starting material left. The mixture was concentrated to afford a solid residue containing azaindole 11. The residue was dissolved in a 5% solution of HCl in MeOH (5 mL), and stirred at r.t. After 1.5 h the mixture was concentrated and diluted with CHCl3 and saturated brine. The mixture was basified with 50% NaOH solution to pH 11. The organic layer was discarded. The aqueous layer was neutralized with 6 M HCl and extracted with AcOEt (4×). The combined organic extracts were dried (MgSO4), filtered and concentrated. The residue was purified by PTLC using CH2Cl2:MeOH=9:1 as eluent to afford acid 12 (3.19 mg, 3% over 3 steps). 1H NMR (400 MHz; CD3OD) δ 6.58 (d, J=3.5 Hz, 1H), 7.42 (d, J=3.5 Hz, 1H), 8.58 (d, J=2.0 Hz, 1H), 8.85 (d, J=1.7 Hz, 1H).
Name
crude acid 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
3%

Identifiers

REACTION_CXSMILES
C([Si](C)(C)[N:6]1[C:10]2=[N:11][CH:12]=[C:13]([C:15]([OH:17])=[O:16])[CH:14]=[C:9]2[CH2:8][CH2:7]1)(C)(C)C.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.N1C2C(=CC=CC=2)C=N1>C(Cl)Cl.Cl.CO>[NH:6]1[C:10]2=[N:11][CH:12]=[C:13]([C:15]([OH:17])=[O:16])[CH:14]=[C:9]2[CH:8]=[CH:7]1

Inputs

Step One
Name
crude acid 10
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Si](N1CCC=2C1=NC=C(C2)C(=O)O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC2=CC=CC=C12
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to afford a solid residue
CONCENTRATION
Type
CONCENTRATION
Details
After 1.5 h the mixture was concentrated
Duration
1.5 h
ADDITION
Type
ADDITION
Details
diluted with CHCl3 and saturated brine
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by PTLC

Outcomes

Product
Name
Type
product
Smiles
N1C=CC=2C1=NC=C(C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.19 mg
YIELD: PERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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